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molecular formula C9H8FIO2 B8756281 Methyl 4-fluoro-2-iodo-6-methylbenzoate

Methyl 4-fluoro-2-iodo-6-methylbenzoate

Cat. No. B8756281
M. Wt: 294.06 g/mol
InChI Key: OEAASKJQPCOIPV-UHFFFAOYSA-N
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Patent
US08765972B2

Procedure details

4-Fluoro-2-methylbenzoic acid (5.0 gr, 32.4 mmol), palladium(II) acetate (0.364 g, 1.62 mmol), iodobenzene diacetate (12.54 g, 38.92 mmol) and elemental iodine (9.88 g, 38.92 mmol) were dissolved in N,N-dimethylformamide (130 mL) and stirred at 100° C. overnight. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and aqueous hydrochloric acid and washed with 10% sodium metabisolfite aqueous solution. Organic phase was treated with 2N aqueous sodium hydroxide. The resulting aqueous phase was treated with aqueous hydrochloric acid up to acidic pH and extracted with methyl-tert-butylether. The organic phase was washed with brine, dried over sodium sulfate and concentrated. So obtained iodinated benzoic acid (6.9 g, 24.6 mmol) was dissolved in N,N-dimethylformamide (50 mL) and methyliodide (3 mL, 49.2 mmol) and potassium carbonate (5 g, 36.9 mmol) were added. The reaction mixture was stirred overnight at room temperature, diluted with methyl-tert-butylether and washed with water, 1M sodium hydroxide, water and brine. Solvent was removed under reduced pressure and the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2) to give title compound (5.9 g, 63% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.54 g
Type
reactant
Reaction Step Two
Quantity
9.88 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0.364 g
Type
catalyst
Reaction Step Two
[Compound]
Name
iodinated benzoic acid
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=C[C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[C:12](O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.II.[CH3:29][I:30].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.COC(C)(C)C.Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:6]([O:8][CH3:12])=[O:7])=[C:29]([I:30])[CH:10]=1 |f:1.2.3,6.7.8,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
12.54 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
9.88 g
Type
reactant
Smiles
II
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.364 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
iodinated benzoic acid
Quantity
6.9 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 10% sodium metabisolfite aqueous solution
ADDITION
Type
ADDITION
Details
Organic phase was treated with 2N aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
The resulting aqueous phase was treated with aqueous hydrochloric acid up to acidic pH
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl-tert-butylether
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water, 1M sodium hydroxide, water and brine
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C(=C1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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